molecular formula C41H43ClFeN7O3 B1206466 iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride CAS No. 72177-42-5

iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride

Katalognummer: B1206466
CAS-Nummer: 72177-42-5
Molekulargewicht: 773.1 g/mol
InChI-Schlüssel: FLTBGCYMJSHEGY-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride is a complex compound where protohaem, a type of heme, is bonded to a metal ion through chelation. Chelation involves the formation of multiple coordinate bonds between a single central metal atom and a polydentate ligand. Protohaem is an essential component of hemoglobin and other heme proteins, playing a crucial role in oxygen transport and various biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride can be synthesized by reacting protohaem with metal salts under controlled conditions. The process typically involves dissolving protohaem in a suitable solvent and adding a metal salt solution. The reaction is carried out under specific pH and temperature conditions to ensure the formation of the chelated complex. Common metals used for chelation include iron, zinc, and copper.

Industrial Production Methods

Industrial production of chelated protohaem involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. The chelated product is then purified using techniques like crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride undergoes several types of chemical reactions, including:

    Oxidation: The metal center in chelated protohaem can undergo oxidation, changing its oxidation state.

    Reduction: The compound can also be reduced, often involving electron transfer reactions.

    Substitution: Ligands in the chelated complex can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chelated protohaem can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.

Wissenschaftliche Forschungsanwendungen

iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates.

    Biology: Plays a crucial role in studying heme proteins and their functions in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in photodynamic therapy.

    Industry: Utilized in industrial processes such as wastewater treatment and as a component in specialized coatings and materials.

Wirkmechanismus

The mechanism of action of chelated protohaem involves its ability to bind and stabilize metal ions, facilitating various biochemical and chemical processes. The molecular targets include enzymes and proteins that require metal cofactors for their activity. iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride can modulate the activity of these targets by altering the availability and reactivity of the metal ions.

Vergleich Mit ähnlichen Verbindungen

iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

    Chelated chlorophyll: Similar in structure but contains magnesium instead of iron.

    Chelated cytochromes: Involved in electron transport but differ in their specific metal centers and ligands.

    Chelated metalloporphyrins: A broader category that includes various metal-porphyrin complexes with different metals and ligands.

This compound stands out due to its specific role in biological systems and its unique reactivity and stability.

Eigenschaften

CAS-Nummer

72177-42-5

Molekularformel

C41H43ClFeN7O3

Molekulargewicht

773.1 g/mol

IUPAC-Name

iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride

InChI

InChI=1S/C41H44N7O3.ClH.Fe/c1-8-28-24(3)32-19-33-26(5)30(11-13-40(49)43-15-10-17-48-18-16-42-23-48)38(46-33)22-39-31(12-14-41(50)51-7)27(6)35(47-39)21-37-29(9-2)25(4)34(45-37)20-36(28)44-32;;/h8-9,16,18-23H,1-2,10-15,17H2,3-7H3,(H2-,43,44,45,46,47,49);1H;/q-1;;+3/p-2

InChI-Schlüssel

FLTBGCYMJSHEGY-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)NCCCN6C=CN=C6.[Cl-].[Fe+3]

Kanonische SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)NCCCN6C=CN=C6.[Cl-].[Fe+3]

Synonyme

chelated protohaem
chelated protohaemin
protohemin mono-3-(imidazol-1-yl)propylamide monomethyl este

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.